molecular formula C5H10ClN5S B2636618 3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride CAS No. 1797775-73-5

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride

Cat. No. B2636618
M. Wt: 207.68
InChI Key: WOOREBOLGIFBGH-UHFFFAOYSA-N
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Description

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride, also known as TMTM hydrochloride, is a chemical compound that has been widely used in scientific research. TMTM hydrochloride is a tetrazole-based compound that has been synthesized using several methods.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Thiomorpholine derivatives have been synthesized to explore their antimicrobial activity. For instance, Kardile and Kalyane (2010) developed thiomorpholine derivatives through nucleophilic substitution reactions, aiming to increase microbial intracellular concentration and decrease microbial resistance. These compounds were tested for antimicrobial activity, suggesting their potential as bioactive molecules with safer and more consistent drug availability (Kardile & Kalyane, 2010).

Crystal Structure and Vibrational Properties

Research into the crystal structure and vibrational properties of thiomorpholine derivatives offers insights into their physicochemical characteristics. Sun et al. (2021) synthesized a specific thiomorpholine compound, providing detailed structural analysis through X-ray diffraction and DFT calculations. This type of research helps understand the molecular architecture and potential interactions of such compounds in various applications (Sun et al., 2021).

Organometallic Chemistry

The interaction of thiomorpholine with organometallic compounds has been studied, highlighting its reactivity and potential in catalysis or synthesis. Hanif et al. (1999) investigated the ring-opening reactions of thiomorpholine by ruthenium carbonyl clusters, elucidating the mechanisms and products of such reactions. This research demonstrates the utility of thiomorpholine derivatives in facilitating or understanding complex chemical transformations (Hanif et al., 1999).

Medicinal Chemistry Building Blocks

Thiomorpholine and its derivatives are recognized as important building blocks in medicinal chemistry. Walker and Rogier (2013) prepared novel bridged bicyclic thiomorpholines, aiming to expand the toolkit available for drug discovery and development. Their work underscores the versatility of thiomorpholine scaffolds in designing compounds with potential biological activities (Walker & Rogier, 2013).

properties

IUPAC Name

3-(2H-tetrazol-5-yl)thiomorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOREBOLGIFBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=NNN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3,4-tetrazol-5-yl)thiomorpholine hydrochloride

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